Sulfadoxine-pyrimethamine is a combination drug used primarily for the treatment of malaria caused by Plasmodium falciparum, particularly in cases where chloroquine resistance is suspected. This compound combines two active ingredients: sulfadoxine, a sulfonamide antibiotic, and pyrimethamine, an antiprotozoal agent. Together, they inhibit the synthesis of folic acid in the malaria parasite, disrupting its growth and reproduction.
Sulfadoxine-pyrimethamine is classified as an antimalarial medication. It is derived from two distinct classes of compounds:
The synthesis of sulfadoxine-pyrimethamine involves several steps:
The molecular structures of sulfadoxine and pyrimethamine can be described as follows:
These compounds exhibit specific interactions with their biological targets, leading to their antimalarial activity.
The primary chemical reactions involved in the action of sulfadoxine-pyrimethamine include:
The mechanism of action for sulfadoxine-pyrimethamine involves:
These properties influence their pharmacokinetics and bioavailability when administered as a combination therapy.
Sulfadoxine-pyrimethamine has several important applications:
Sulfadoxine-pyrimethamine (SP), marketed as Fansidar, emerged in the 1960s as a critical antimalarial combination following widespread chloroquine resistance. Its development stemmed from earlier work on sulfones/sulfonamides paired with pyrimidine derivatives like proguanil. Pyrimethamine, a diaminopyrimidine, was synthesized during World War II as an antifolate agent, while sulfadoxine represented a long-acting sulfonamide. Their synergistic action against Plasmodium falciparum led to the fixed-dose combination SP, approved in the U.S. in 1981 [3] [10].
SP initially replaced chloroquine as first-line therapy across Africa and Asia. However, resistance developed rapidly: In Thailand, treatment failure was documented within a year of its 1967 introduction, followed by reports in Africa by the late 1990s [3] [9]. This resistance trajectory mirrored earlier antifolate monotherapies but was accelerated by SP’s long elimination half-life (sulfadoxine: ~184 hours; pyrimethamine: ~95.5 hours), which prolonged subtherapeutic drug pressure, selecting for resistant parasites [1] [9]. Despite declining efficacy, SP retained utility for intermittent preventive treatment in pregnancy (IPTp) and seasonal malaria chemoprevention in children (SMC) due to its affordability and single-dose administration [10].
Table 1: Global Adoption and Resistance Timeline for SP
Region | Adoption Period | Resistance Emergence | Key Resistance Markers |
---|---|---|---|
Southeast Asia | 1960s | 1967 (Thailand) | dhfr triple mutants + dhps 437G |
South America | 1970s | 1960s (Venezuela) | dhfr S108N + dhps 540E |
Africa | 1980s–1990s | Late 1990s (East Africa) | dhfr N51I/C59R/S108N + dhps 437G |
Oceania | 1970s | Mid-1970s (PNG) | dhfr S108N + dhps wild-type |
Chemical Structure:
Pharmacological Classification:SP belongs to the antifolate class of antimalarials. It dually targets the parasite’s folate biosynthesis pathway:
Table 2: Pharmacokinetic and Pharmacodynamic Properties
Parameter | Sulfadoxine | Pyrimethamine |
---|---|---|
Target Enzyme | DHPS | DHFR |
IC₅₀ Increase (Fold) | 15–800× (dhps mutants) | 50–700× (dhfr mutants) |
Protein Binding | 90–95% | 80–90% |
Half-life | 169 hours | 111 hours |
Cₘₐₓ (Unbound) | 60 µM | 0.52 µM |
Synergistic Inhibition: The combination exerts supra-additive effects. By sequentially disrupting folate synthesis, SP depletes tetrahydrofolate cofactors essential for DNA/RNA synthesis. This synergy reduces the effective concentration of each drug by 4–8-fold compared to monotherapy [1] [4].
Antifolate combinations like SP exploit the metabolic dependency of Plasmodium on de novo folate synthesis (unlike humans, which utilize dietary folate). However, resistance arises via stepwise mutations in dhfr and dhps genes:
Molecular epidemiology reveals that high-level SP resistance requires ≥3 dhfr mutations (e.g., N51I+C59R+S108N) combined with ≥1 dhps mutation (e.g., A437G). In Kenya, 55.2% of post-treatment isolates harbored dhfr triple mutants + dhps double mutants (A437G/K540E) [2]. Crucially, dhfr mutations drive initial resistance, with dhps mutations amplifying treatment failure. In vitro, parasites with triple dhfr mutations and wild-type dhps exhibit 100–300× higher pyrimethamine IC₅₀, but adding dhps mutations increases sulfadoxine IC₅₀ by 45–800× [1] [8].
Table 3: Mutation Impact on Enzyme Sensitivity
Genotype | Pyrimethamine IC₅₀ (vs. Wild-type) | Sulfadoxine IC₅₀ (vs. Wild-type) |
---|---|---|
dhfr S108N | 50× | – |
dhfr N51I/C59R/S108N | 170× | – |
dhfr triple + dhps A437G | 700× | 15× |
dhfr/dhps triple mutants | >1000× | 800× |
The long half-life of SP compounds resistance selection. Subtherapeutic drug levels persist for weeks post-treatment, eliminating sensitive parasites but enabling resistant strains to propagate. Modeling shows this "prophylactic window" selects for higher-grade resistance during subsequent infections [1] [9]. Consequently, SP is now primarily deployed in artemisinin-based combination therapies (ACTs) like artesunate-SP or seasonal chemoprevention with amodiaquine-SP, where rapid artemisinin clearance reduces selective pressure [3] [10].
Resistance evolves through de novo mutations and regional spread of resistant lineages. Dhfr and dhps mutations follow a stepwise accumulation:
Microsatellite analyses confirm that highly resistant genotypes arise independently in endemic regions. In China, P. vivax isolates with quadruple dhfr mutations (57L/58R/61M/117T) showed distinct microsatellite haplotypes across Yunnan, Hainan, and central China, indicating multiple origins [8]. Similarly, P. falciparum dhfr triple mutants in Africa and Southeast Asia represent distinct selective sweeps rather than global dissemination [9].
Linkage disequilibrium (LD) between dhfr and dhps mutations further stabilizes resistance. In Yunnan, China, strong LD existed between dhfr 117N and dhps 383G (r²=0.2479, p<0.001). Parasites with coupled mutations exhibited higher fitness in drug-free environments, accelerating resistance spread [8].
SP resistance patterns vary by transmission intensity and historical drug use:
The fitness cost of resistance mutations influences their persistence. dhfr S108N minimally impacts enzyme function, whereas dhfr I164L or dhps A581G reduce catalytic efficiency. In low-transmission areas (e.g., Central China), sensitive strains outcompete resistant parasites post-drug withdrawal. However, compensatory mutations (e.g., dhfr 164L + dhps 581G) restore fitness in high-transmission zones, fixing resistant lineages [8] [9].
SP remains embedded in malaria control via two strategies:
However, resistance monitoring is critical. Molecular markers (dhfr 164L, dhps 540E/581G) predict SP failure and guide regional usage policies. Where ≥90% of parasites carry dhps 540E, WHO discourages IPTp-SP due to diminished efficacy [2] [10].
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